PYRIDOXAMINE DIHYDROCHLORIDE
Description
Historical Context of Pyridoxamine (B1203002) Discovery and Characterization as a Vitamin B6 Vitamer
The journey to understanding pyridoxamine began with the discovery of vitamin B6. In 1934, Hungarian physician Paul György identified a substance capable of curing a skin disease in rats known as dermatitis acrodynia, which he named vitamin B6. libretexts.org This essential nutrient was later isolated from rice bran by Samuel Lepkovsky in 1938. libretexts.orgkarger.com The following year, the structure of pyridoxine (B80251) was determined, a pyridine (B92270) derivative, by Harris and Folkers. libretexts.orgkarger.com
A pivotal moment in the characterization of the vitamin B6 family came in 1942, when Esmond Emerson Snell developed a microbiological growth assay. karger.comwikipedia.orgnih.gov This new method led to the identification of two additional forms of vitamin B6: pyridoxal (B1214274), the aldehyde form, and pyridoxamine, the amine form. libretexts.orgkarger.comwikipedia.orgnih.gov Snell's work revealed that pyridoxine, pyridoxal, and pyridoxamine are interconvertible and exhibit largely equal activity in animals, as they can all be converted into the enzymatically active form, pyridoxal-5-phosphate. wikipedia.orgnih.gov
Pyridoxamine Dihydrochloride's Position within the Vitamin B6 Family for Academic Study
Vitamin B6 is not a single compound but a group of six chemically related compounds, or vitamers, all sharing a pyridine ring core. wikipedia.org These vitamers are pyridoxine, pyridoxal, pyridoxamine, and their respective 5'-phosphate esters: pyridoxine 5'-phosphate (PNP), pyridoxal 5'-phosphate (PLP), and pyridoxamine 5'-phosphate (PMP). researchgate.net Pyridoxal 5'-phosphate is the most biologically active form, serving as a coenzyme in over 140 cellular reactions, primarily related to amino acid metabolism. wikipedia.org
Pyridoxamine dihydrochloride (B599025) is the hydrochloride salt of pyridoxamine. wikipedia.org This form is often used in research and was historically marketed as a dietary supplement. wikipedia.orgnih.gov Within the body, the various forms of vitamin B6 are interconvertible. libretexts.org For instance, absorbed pyridoxamine can be converted to PMP by pyridoxal kinase, which is then converted to the active coenzyme PLP by pyridoxamine-phosphate transaminase or pyridoxine 5′-phosphate oxidase. libretexts.org This interconnectivity underscores the integral role of pyridoxamine within the broader vitamin B6 metabolic network.
Table 1: The Vitamin B6 Family
| Vitamer | Chemical Form | Key Characteristic |
|---|---|---|
| Pyridoxine (PN) | Alcohol | The form most commonly used in dietary supplements due to its stability. wikipedia.org |
| Pyridoxal (PL) | Aldehyde | A direct precursor to the active coenzyme form. |
| Pyridoxamine (PM) | Amine | The focus of this article, particularly as this compound. |
| Pyridoxine 5'-phosphate (PNP) | Phosphorylated Alcohol | An intermediate in the conversion to PLP. |
| Pyridoxal 5'-phosphate (PLP) | Phosphorylated Aldehyde | The primary biologically active coenzyme form. wikipedia.org |
Overview of Key Research Areas Investigating this compound's Biological Activities
Research into this compound has unveiled several key areas of biological activity, positioning it as a compound of significant interest beyond its fundamental role as a vitamin.
Inhibition of Advanced Glycation End-products (AGEs): A primary focus of pyridoxamine research is its ability to inhibit the formation of advanced glycation end-products (AGEs). nih.govkarger.com AGEs are harmful compounds formed when proteins or lipids become glycated after exposure to sugars and are implicated in the complications of diabetes and age-related diseases. nih.govnih.gov Pyridoxamine interferes with the Maillard reaction, a chemical reaction between amino acids and reducing sugars, thereby preventing the formation of AGEs. wikipedia.orgacs.org It is believed to trap intermediates in the formation of Amadori products, which are precursors to AGEs. wikipedia.orgnih.gov
Carbonyl and Oxidative Stress Reduction: Pyridoxamine is recognized as a potent scavenger of reactive carbonyl species (RCS), which are byproducts of carbohydrate and lipid degradation and contribute to "carbonyl stress". nd.eduncats.io By neutralizing these reactive molecules, pyridoxamine helps to mitigate cellular damage. nd.edu Furthermore, it exhibits antioxidant properties by scavenging reactive oxygen species (ROS). nih.govnih.gov This dual action against both carbonyl and oxidative stress makes it a multifaceted protective agent. physiology.org
Metal Ion Chelation: The formation of AGEs can be accelerated by the presence of metal ions. nih.govacs.org Pyridoxamine has the ability to chelate these metal ions, such as copper and iron, which inhibits their catalytic activity in the oxidative reactions that lead to AGE formation. wikipedia.orgacs.org
Table 2: Key Research Findings on this compound's Biological Activities
| Research Area | Key Findings |
|---|---|
| AGE Inhibition | Inhibits the formation of advanced glycation end-products (AGEs) by interfering with the Maillard reaction. wikipedia.orgnih.govkarger.comacs.org |
| Carbonyl Stress | Acts as a scavenger of reactive carbonyl species (RCS), mitigating cellular damage. nd.eduncats.io |
| Oxidative Stress | Functions as an antioxidant by scavenging reactive oxygen species (ROS). nih.govnih.gov |
| Metal Chelation | Chelates metal ions that catalyze the formation of AGEs. wikipedia.orgacs.org |
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH.H2O/c1-5-8(12)7(2-9)6(4-11)3-10-5;;/h3,11-12H,2,4,9H2,1H3;1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCJSFRONKUPQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CN)CO.O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Biochemical Foundations of Pyridoxamine Dihydrochloride S Research Utility
Structural Attributes Facilitating Biochemical Reactivity
The biochemical reactivity of pyridoxamine (B1203002) is intrinsically linked to its molecular architecture, which features a pyridine (B92270) ring adorned with several functional groups. wikipedia.orgnephrogenex.comnih.gov This arrangement is central to its biological interactions and chemical properties.
Pyridoxamine is a derivative of a pyridine ring, featuring hydroxyl, methyl, aminomethyl, and hydroxymethyl substituents. wikipedia.orghmdb.ca The arrangement of these groups, particularly the hydroxyl group at the 3-position and the aminomethyl group at the 4-position, confers upon the molecule a diverse range of chemical properties. wikipedia.org These properties include the capacity to scavenge free radical species and reactive carbonyl species that are formed during the degradation of sugars and lipids. wikipedia.org Furthermore, these functional groups enable the chelation of metal ions, which are known to catalyze Amadori reactions. wikipedia.org The pyridine ring itself, along with its substituents, allows pyridoxamine to form complexes with various transition metal ions. wikipedia.org
The key functional groups of Pyridoxamine and their roles are summarized below:
| Functional Group | Position | Significance in Biological Interactions |
| Pyridine Ring | Core Structure | Forms the foundational heterocyclic structure. |
| Hydroxyl Group | 3 | Contributes to the molecule's ability to scavenge hydroxyl radicals. wikipedia.org |
| Aminomethyl Group | 4 | Along with the hydroxyl group, this group is key to the molecule's chemical properties, including the scavenging of free radicals and carbonyl species. wikipedia.org |
| Hydroxymethyl Group | 5 | A key substituent on the pyridine ring structure. wikipedia.org |
| Methyl Group | 2 | A key substituent on the pyridine ring structure. wikipedia.org |
The reactivity of pyridoxamine is influenced by its protonation state, which is dependent on the surrounding pH. At physiological pH (around 7.4), pyridoxamine can effectively trap certain radicals. nih.gov Studies have indicated that at this pH, pyridoxamine exists in a state that allows it to scavenge radicals through pathways involving the transfer of hydrogen atoms from the protonated pyridine nitrogen, the protonated amino group, or the phenolic group. nih.gov The specific protonation state at a given pH affects its spectroscopic properties and its interaction with other molecules. researchgate.net Computational studies on the related vitamer, pyridoxine (B80251), have shown that at neutral pH, the zwitterionic oxo form is the dominant species. nih.gov
Metabolic Transformation Pathways of Pyridoxamine in Experimental Models
In experimental settings, pyridoxamine undergoes metabolic transformations that are central to the biological activity of vitamin B6. These pathways involve phosphorylation and interconversion steps that are catalyzed by specific enzymes.
Upon entering a biological system, pyridoxamine is first phosphorylated to form pyridoxamine 5'-phosphate (PMP). nih.govvcu.edu This reaction is catalyzed by the enzyme pyridoxal (B1214274) kinase, which utilizes ATP as a phosphate (B84403) donor. uniprot.orgwikipedia.org PMP can then be converted to the biologically active coenzyme form of vitamin B6, pyridoxal 5'-phosphate (PLP). vcu.edunih.govwikipedia.org This conversion is an oxidative process catalyzed by the flavin mononucleotide (FMN)-dependent enzyme, pyridoxine 5'-phosphate oxidase (PNPO), also known as pyridoxamine 5'-phosphate oxidase. vcu.edunih.govproteopedia.org This enzyme oxidizes the 4'-amino group of PMP to form the aldehyde group characteristic of PLP. vcu.edu PLP is a versatile coenzyme involved in a vast array of metabolic reactions, particularly in amino acid metabolism. nih.govnih.govlibretexts.org The interconversion between PMP and PLP is a crucial step in the salvage pathway of vitamin B6 metabolism, ensuring a continuous supply of the active coenzyme. nih.govwikipedia.org
The metabolic conversion pathway can be summarized as follows:
| Starting Compound | Enzyme | Product | Significance |
| Pyridoxamine (PM) | Pyridoxal Kinase | Pyridoxamine 5'-Phosphate (PMP) | Initial phosphorylation step in the salvage pathway. nih.govvcu.edu |
| Pyridoxamine 5'-Phosphate (PMP) | Pyridoxine 5'-Phosphate Oxidase (PNPO) | Pyridoxal 5'-Phosphate (PLP) | Conversion to the primary biologically active coenzyme form of vitamin B6. vcu.edunih.govproteopedia.org |
The metabolism of pyridoxamine is orchestrated by two key enzymes that are highly conserved across various model organisms and cell lines. vcu.eduannualreviews.org
Pyridoxal Kinase (PDXK): This enzyme is responsible for the phosphorylation of the three primary forms of vitamin B6: pyridoxine, pyridoxal, and pyridoxamine. uniprot.orgwikipedia.orgebi.ac.uk In humans, this enzyme is encoded by the PDXK gene. wikipedia.orgmedcraveonline.com Pyridoxal kinase acts as a central entry point for these vitamers into the metabolic pathway that generates the active coenzyme PLP. vcu.edu
Pyridoxine 5'-Phosphate Oxidase (PNPO): This FMN-dependent enzyme catalyzes the final and rate-limiting step in the biosynthesis of PLP from both pyridoxamine 5'-phosphate (PMP) and pyridoxine 5'-phosphate (PNP). nih.govwikipedia.org The gene PNPO provides the instructions for producing this enzyme. medlineplus.gov PNPO is active in cells throughout the body, with the highest concentrations typically found in the liver. medlineplus.gov Its function is critical for maintaining adequate levels of PLP, which is essential for a multitude of biochemical reactions, including the metabolism of amino acids and neurotransmitters. nih.govmedlineplus.gov
These enzymes form the core of the vitamin B6 salvage pathway, which allows cells to interconvert the various forms of vitamin B6 and produce the essential coenzyme PLP. nih.govnih.govwikipedia.org
Mechanistic Investigations of Pyridoxamine Dihydrochloride in Inhibiting Molecular Damage
Advanced Glycation End Product (AGE) Formation Inhibition Mechanisms
The formation of AGEs is a complex process that begins with the non-enzymatic reaction between reducing sugars and the amino groups of proteins, lipids, or nucleic acids, leading to the formation of a Schiff base that rearranges into a more stable Amadori product. nih.govwikipedia.org These early glycation products can then undergo a series of further reactions, including oxidation, dehydration, and condensation, to form a heterogeneous group of compounds known as AGEs. nih.gov Pyridoxamine (B1203002) intervenes in this cascade through multiple pathways. nih.gov
Carbonyl Scavenging Activity of Reactive Dicarbonyl Intermediates
A primary mechanism by which pyridoxamine inhibits AGE formation is by trapping reactive carbonyl species (RCS), which are highly reactive intermediates in the glycation pathway. nih.govresearchgate.netmdpi.com These RCS, such as dicarbonyl compounds, are significantly more reactive than their parent sugars and readily react with biological macromolecules, leading to the formation of AGEs. nih.govresearchgate.net Pyridoxamine's ability to scavenge these intermediates prevents them from participating in further reactions that lead to molecular damage. nih.gov
Methylglyoxal (B44143) (MGO) and glyoxal (B1671930) are major dicarbonyl intermediates in the formation of AGEs. mdpi.comnih.gov While pyridoxamine has been shown to be a potent inhibitor of AGE formation, its direct reactivity with small dicarbonyl compounds like MGO and glyoxal under physiological conditions is reportedly low. sc.edu Some studies suggest that pyridoxamine's primary role may not be the direct scavenging of these specific dicarbonyls. sc.edu Instead, it appears to trap earlier, unidentified diketone or ketoaldehyde intermediates in the peroxidation of polyunsaturated fatty acids before they can decompose into more reactive species like MGO and glyoxal. sc.edu
3-Deoxyglucosone (3-DG) is another significant reactive carbonyl species involved in AGE formation. nih.govmdpi.com Research has demonstrated that pyridoxamine can protect proteins from functional damage induced by 3-DG. nd.edu The mechanism involves a transient, reversible adduction of 3-DG by pyridoxamine, followed by an irreversible, pyridoxamine-mediated oxidative cleavage of 3-DG into non-reactive products. nd.edu
Pyridoxamine also interacts with Amadori products, which are precursors to AGEs. nih.gov It is hypothesized to trap intermediates released from glycated proteins, potentially by reacting with the carbonyl group in Amadori products. wikipedia.orghmdb.ca This interaction helps to prevent the subsequent oxidation and conversion of Amadori products into irreversible AGEs. nih.gov
Metal Ion Chelation and Redox Catalyst Inhibition
Transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), are known to catalyze the oxidative reactions that are crucial for the conversion of Amadori products to AGEs. nih.govmdpi.com Pyridoxamine's ability to chelate these metal ions is a critical component of its inhibitory activity. nih.gov
Pyridoxamine can form stable complexes with various transition metal ions, showing a particular preference for Cu²⁺ and Fe³⁺. wikipedia.orgmdpi.com This chelation effectively sequesters the metal ions, preventing them from participating in redox cycling and catalyzing the oxidation of Amadori products. nih.govmdpi.com The stability of these pyridoxamine-metal complexes is a key factor in its ability to inhibit post-Amadori reactions. nih.gov Studies have shown that pyridoxamine forms more stable complexes with Fe(III) than other glycation inhibitors, thereby immobilizing it and preventing it from reacting with other molecules. mdpi.com
Table 1: Stability of Metal Complexes with Pyridoxamine and Other Ligands
| Metal Ion | Ligand | Complex Stability (ΔGf° kcal/mol) |
|---|---|---|
| Fe(III) | Pyridoxamine | -58.9 |
| Fe(III) | Ascorbic Acid | -48.9 |
| Fe(III) | Amadori Compound | -46.9 |
This table presents the Gibbs free energy of formation (ΔGf°) for the most stable complexes of Fe(III) with pyridoxamine, ascorbic acid, and a model Amadori compound, indicating the higher stability of the pyridoxamine-Fe(III) complex. mdpi.com
By chelating transition metals, pyridoxamine effectively inhibits the metal-catalyzed oxidation of Amadori compounds, a critical step in the formation of many AGEs. nih.govnih.gov This secondary antioxidant activity significantly reduces the rate of reactions that produce reactive oxygen species (ROS), which are also involved in the formation of AGEs. nih.gov For instance, the formation of the most stable Cu(II)-pyridoxamine complex can reduce the rate constant of the reaction with superoxide (B77818) by a factor of 9.7 x 10³. mdpi.com When chelating Fe(III), the rate constant of its reduction by superoxide is reduced by 1.8 x 10³. mdpi.com This demonstrates that pyridoxamine is a potent secondary antioxidant, preventing the redox cycling of metal ions that drives oxidative damage. mdpi.com
Modulation of Post-Amadori Reactions
Pyridoxamine dihydrochloride (B599025), a salt of pyridoxamine, has been identified as a significant inhibitor of post-Amadori reactions, which are crucial in the formation of Advanced Glycation End-products (AGEs). nih.govmdpi.com AGEs are implicated in the pathology of various age-related and chronic diseases. The mechanism of pyridoxamine's inhibitory action is multifaceted, primarily involving the trapping of reactive carbonyl compounds that are intermediates in AGE formation. nih.govnih.gov
Research indicates that pyridoxamine reacts with dicarbonyl intermediates, thereby preventing them from reacting with proteins and forming AGEs. nih.gov It has been shown to react rapidly with glyoxal and glycolaldehyde (B1209225) in neutral aqueous buffer, forming a Schiff base intermediate that subsequently cyclizes. nih.gov This trapping of reactive carbonyls is a key component of its therapeutic effects observed in animal models of diabetes. nih.gov
Furthermore, pyridoxamine's ability to chelate metal ions is another critical aspect of its post-Amadori inhibitory action. nih.gov The oxidation of Amadori compounds to form AGEs is often catalyzed by redox metal ions. researchgate.net Pyridoxamine can bind to these metal ions, and studies have shown that the strong stability of these pyridoxamine-metal complexes is fundamental to its inhibitory effect on post-Amadori reactions. nih.gov This chelation mechanism interferes with the catalytic role of metal ions in the glycoxidative reactions that lead to the formation of AGEs like Nε-(carboxymethyl)lysine (CML). researchgate.net
Studies have demonstrated that pyridoxamine prevents the degradation of the fructosyllysine Amadori intermediate, and this inhibition is linked to its interaction with redox metal ions. researchgate.net The significance of this mechanism is highlighted by comparing pyridoxamine's activity with structural analogues that lack its post-Amadori action, underscoring the importance of its specific chemical structure in this process. nih.gov
Table 1: Investigated Mechanisms of Pyridoxamine in Post-Amadori Reactions
| Investigated Mechanism | Key Findings | References |
|---|---|---|
| Reactive Carbonyl Trapping | Pyridoxamine reacts with dicarbonyl intermediates like glyoxal and glycolaldehyde, preventing their reaction with proteins to form AGEs. | nih.govnih.govnih.gov |
| Metal Ion Chelation | Pyridoxamine forms stable complexes with redox metal ions (e.g., copper), inhibiting their catalytic role in the oxidation of Amadori compounds to AGEs. | nih.govresearchgate.net |
| Inhibition of CML Formation | By trapping carbonyls and chelating metals, pyridoxamine effectively inhibits the formation of specific AGEs such as Nε-(carboxymethyl)lysine (CML) from Amadori intermediates. | researchgate.net |
Antioxidant Properties and Reactive Oxygen Species (ROS) Scavenging
Pyridoxamine dihydrochloride exhibits significant antioxidant properties, primarily through its ability to scavenge reactive oxygen species (ROS). nih.gov Oxidative stress, resulting from an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is a key factor in the development of various diseases. nih.govnih.gov Pyridoxamine has demonstrated the capacity to reduce oxidative stress parameters and ROS production in various experimental models. nih.gov
The antioxidant activity of pyridoxamine is attributed to its chemical structure, which allows it to neutralize free radicals. mdpi.com This scavenging of ROS is a crucial mechanism by which pyridoxamine and other forms of vitamin B6 can inhibit lipid peroxidation and protect cells from oxidative damage. researchgate.net The ability of pyridoxamine to directly interact with and neutralize these reactive species contributes to its protective effects against oxidative challenges. nih.gov
Pyridoxamine has been shown to be a potent scavenger of various free radicals. nih.gov At physiological pH, it is particularly effective at scavenging the methoxyl (•OCH3) radical in both aqueous and lipid environments. nih.gov While its ability to trap other radicals like the hydroperoxyl (•OOH) and methylperoxyl (•OOCH3) radicals is weaker, it is still considered physiologically relevant. nih.gov
Theoretical studies on the reactivity of pyridoxine (B80251), a related compound, with ROS have shown that it is most reactive towards the hydroxyl (•OH) radical. nih.gov The reactions involving the removal of a hydrogen atom from the CH2OH groups or the ring-bound OH group are the most energetically favorable. nih.gov This suggests that the fundamental structure of the vitamin B6 vitamers, including pyridoxamine, is well-suited for direct radical scavenging. The scavenging of hydroxyl and peroxyl radicals by vitamin B6 compounds has been demonstrated to inhibit lipid oxidation. researchgate.net
Table 2: Radical Scavenging Capabilities of Pyridoxamine and Related Compounds
| Radical Species | Scavenging Efficacy | References |
|---|---|---|
| Methoxyl (•OCH3) | Most avidly scavenged by pyridoxamine at physiological pH. | nih.gov |
| Hydroperoxyl (•OOH) | Weaker, but physiologically relevant scavenging ability. | nih.gov |
| Methylperoxyl (•OOCH3) | Weaker, but physiologically relevant scavenging ability. | nih.gov |
| Hydroxyl (•OH) | Pyridoxine is highly reactive towards this radical. | nih.gov |
In both cellular and acellular systems, pyridoxamine and related vitamin B6 compounds have been shown to inhibit various parameters of oxidative stress. In diabetic rats, treatment with pyridoxamine led to a decrease in oxidative stress markers and the production of ROS. nih.gov This protective effect against oxidative challenges is a key aspect of its potential therapeutic applications. nih.gov
Studies on human erythrocytes have demonstrated that pyridoxine can significantly decrease lipid peroxidation and protein carbonylation when the cells are exposed to an oxidant agent. openbiochemistryjournal.comopenbiochemistryjournal.com Specifically, pyridoxine was found to inhibit protein carbonylation in a dose-dependent manner, with inhibition rates of 57%, 66%, and 74% at concentrations of 1, 10, and 100 μM, respectively. openbiochemistryjournal.com This indicates a direct protective effect on cellular components against oxidative damage.
Furthermore, in vivo studies have shown that pyridoxine can protect against oxidative stress. For instance, animals treated with pyridoxine showed less damage to the blood-brain barrier when subjected to oxidative insults. nih.gov These findings support the role of vitamin B6 compounds as protective agents against oxidative stress in biological systems.
Inhibition of Advanced Lipoxidation End Products (ALEs) Formation
This compound is a potent inhibitor of the formation of Advanced Lipoxidation End Products (ALEs), which are formed from the reaction of lipid peroxidation products with proteins. nih.govsc.edu ALEs, much like AGEs, are implicated in protein aging and the pathogenesis of chronic diseases. nih.gov
The primary mechanism by which pyridoxamine inhibits ALE formation is by trapping reactive carbonyl compounds that are intermediates in their formation. sc.edu For example, pyridoxamine reacts readily with malondialdehyde (MDA), a key intermediate in the formation of ALEs, under physiological conditions. nih.gov This reaction prevents MDA from modifying proteins and forming lipofuscin-like fluorescent products. nih.gov
In studies involving the peroxidation of arachidonate (B1239269) in the presence of RNase, pyridoxamine was shown to prevent the modification of lysine (B10760008) residues and the formation of various ALEs, including Nε-(carboxymethyl)lysine (CML), Nε-(carboxyethyl)lysine (CEL), malondialdehyde-lysine (MDA-Lys), and 4-hydroxynonenal-lysine (HNE-Lys). sc.edusigmaaldrich.com This protective effect was observed even when pyridoxamine was present at a much lower concentration than the fatty acid and the lysine residues in the protein. sc.edu
Non-Enzymatic Transamination Reactions in Research Contexts
Non-enzymatic transamination reactions are a subject of research, particularly in understanding prebiotic chemistry and the origins of life. nih.gov These reactions involve the transfer of an amino group from an amino acid to a keto acid, a fundamental process in amino acid metabolism. wikipedia.org While these reactions are typically catalyzed by enzymes called transaminases, which utilize pyridoxal-5'-phosphate (PLP) as a coenzyme, they can also occur non-enzymatically. wikipedia.orgyoutube.com
Research has explored the catalytic activity of pyridoxal (B1214274) (PL), a related vitamin B6 vitamer, in non-enzymatic transamination reactions. nih.gov Studies have shown that metal ions, such as Fe³⁺ and Al³⁺, can have a significant cooperative effect on PL-catalyzed transamination. nih.gov For example, at 75°C, the Fe³⁺-PL complex was found to be 90-fold faster at catalyzing transamination than PL alone. nih.gov This suggests that coenzymes like pyridoxal derivatives could have had significant catalytic function even before the evolution of enzymes. nih.gov The mechanism involves the metal ion coordinating to PL, which lowers the pKa of the complex and slows the hydrolysis of imine intermediates. nih.gov
Experimental Studies on Pyridoxamine Dihydrochloride S Modulatory Roles in Pathophysiological Processes
Amelioration of Carbonyl Stress in Experimental Models
Pyridoxamine (B1203002) dihydrochloride (B599025) has been investigated for its ability to counteract carbonyl stress, a condition characterized by the accumulation of reactive carbonyl species (RCS) that can lead to cellular damage. Experimental studies have demonstrated that pyridoxamine can function as a carbonyl scavenger. In a model of schizophrenia with enhanced carbonyl stress, pyridoxamine administration was associated with a decrease in plasma levels of pentosidine, a biomarker of carbonyl stress.
Research has shown that pyridoxamine is particularly effective at scavenging certain types of RCS. For instance, it has been found to be highly active in quenching malondialdehyde, a product of lipid peroxidation researchgate.net. In glyoxalase 1 (Glo1)-knockout and vitamin B6-deficient mice, a model for methylglyoxal-induced oxidative damage, there was a significant accumulation of carbonyl proteins with the Nδ-(5-hydro-5-methyl-4-imidazolon-2-yl) ornithine (MG-H1) moiety in various brain regions, including the hippocampus and prefrontal cortex nih.gov. The administration of pyridoxamine has been proposed as a potential therapeutic intervention in such models of enhanced carbonyl stress nih.gov.
The mechanism of action for pyridoxamine's carbonyl-scavenging effects is believed to involve the trapping of dicarbonyl intermediates. This action helps to prevent the modification of proteins and other macromolecules by these reactive species.
Table 1: Effects of Pyridoxamine on Carbonyl Stress Markers in Experimental Models
| Experimental Model | Key Findings | Reference |
|---|---|---|
| Patients with schizophrenia and high plasma pentosidine | Administration of pyridoxamine resulted in decreased plasma pentosidine levels in the majority of patients. | |
| In vitro chemical assays | Pyridoxamine demonstrated high reactivity and efficiency in quenching malondialdehyde. | researchgate.net |
| Glo1-knockout and vitamin B6-deficient mice | This model exhibited significant accumulation of MG-H1 modified carbonyl proteins in the brain, highlighting a state of enhanced carbonyl stress that pyridoxamine is suggested to alleviate. | nih.gov |
Attenuation of Oxidative Damage in Cellular and Animal Research Systems
Pyridoxamine dihydrochloride has demonstrated a capacity to mitigate oxidative damage in a variety of cellular and animal research settings. Its antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and interfere with oxidative macromolecular damage nih.gov.
In a study on Western diet-induced prediabetic rats, pyridoxamine treatment was shown to alleviate cardiac oxidative stress. This was evidenced by a reduction in the deposition of 3-nitrotyrosine and 4-HNE, markers of oxidative damage, in the left ventricular tissue nih.gov. Another study in old mice found that pyridoxamine treatment increased the expression of the antioxidant enzymes Sod1 and Sod3 in the hippocampus, suggesting a bolstering of the endogenous antioxidant defense system nih.gov.
The antioxidant activity of pyridoxamine is not limited to animal models. Theoretical studies using Density Functional Theory have shown that at a physiological pH, pyridoxamine can effectively trap the •OCH3 radical in both aqueous and lipidic environments nih.gov. It also shows a moderate ability to scavenge •OOH and •OOCH3 radicals in aqueous media nih.gov. This direct radical-scavenging ability contributes to its protective effects against oxidative damage. Furthermore, in vitro studies have shown that pyridoxamine can quench reactive oxygen species, thereby protecting DNA from oxidative damage nih.gov.
Table 2: Effects of Pyridoxamine on Markers of Oxidative Damage
| Research System | Parameter Measured | Observed Effect of Pyridoxamine | Reference |
|---|---|---|---|
| Western Diet-Induced Prediabetic Rats | 3-nitrotyrosine and 4-HNE deposition in left ventricular tissue | Significant reduction in the deposition of both oxidative stress markers. | nih.gov |
| Old Mice | Antioxidant gene expression (Sod1, Sod3) in the hippocampus | Increased expression of Sod1 and Sod3. | nih.gov |
| In vitro (Human Serum Albumin model) | Reactive Oxygen Species (ROS) | Demonstrated ROS quenching activity, leading to protection of DNA from oxidative damage. | nih.gov |
| Theoretical (Density Functional Theory) | Radical Scavenging Activity | Predicted to be an efficient scavenger of •OCH3, and a moderate scavenger of •OOH and •OOCH3 radicals. | nih.gov |
Modulation of Protein Functional Integrity in Glycation Models (e.g., Human Serum Albumin, Collagen IV)
This compound has been extensively studied for its ability to inhibit the formation of advanced glycation end products (AGEs), thereby preserving the structural and functional integrity of proteins. One of the primary models for these investigations has been human serum albumin (HSA).
In an in vitro study, HSA was incubated with glucose to induce glycation. The addition of pyridoxamine was found to significantly reduce the extent of glycation. This was demonstrated by a lower carbonyl content and a higher amount of free lysine (B10760008) residues in the pyridoxamine-treated samples compared to the glycated controls nih.govresearchgate.net. Furthermore, pyridoxamine treatment helped to prevent the loss of secondary structure in HSA that is typically induced by glycation nih.govresearchgate.net. Molecular docking studies have suggested that pyridoxamine binds to subdomain IIA of HSA, which may contribute to its protective effects nih.govresearchgate.net.
The inhibitory action of pyridoxamine on AGE formation is multifaceted. It is known to trap reactive carbonyl compounds that are byproducts of protein glycation, preventing them from causing further protein damage nih.gov. Additionally, pyridoxamine can form stable complexes with metal ions that catalyze the oxidative reactions in the later stages of the glycation process nih.gov.
In a study using glyceraldehyde-derived toxic AGEs (TAGE), pyridoxamine was shown to inhibit the abnormal aggregation of β-tubulin, a critical component of the cytoskeleton nih.govfrontiersin.org. This suggests that pyridoxamine can protect the integrity of key structural proteins from the damaging effects of glycation.
Table 3: Effect of Pyridoxamine on Human Serum Albumin Glycation
| Parameter | Glycated HSA | Glycated HSA + Pyridoxamine | Reference |
|---|---|---|---|
| Carbonyl Content | Increased | Significantly Reduced | nih.govresearchgate.net |
| Free Lysine Residues | Decreased | Significantly Preserved | nih.govresearchgate.net |
| Secondary Structure | Loss of structure | Preservation of structure | nih.govresearchgate.net |
Role in Hyperglycemic Memory Phenomena in In Vitro and Animal Studies
The concept of "hyperglycemic memory" refers to the long-lasting detrimental effects of hyperglycemia that persist even after blood glucose levels are brought under control. Experimental studies in animal models have suggested a potential role for this compound in mitigating some of the neurological consequences associated with this phenomenon.
In a study using streptozotocin (STZ)-induced diabetic rats, a model that exhibits cognitive deficits linked to chronic hyperglycemia, treatment with pyridoxamine was found to prevent long-term recognition memory impairment nih.govbris.ac.ukliverpool.ac.uk. This protective effect on cognitive function was observed despite the fact that pyridoxamine did not normalize blood glucose levels, indicating a mechanism of action independent of glycemic control nih.govbris.ac.ukliverpool.ac.uk.
Further investigation into the molecular changes in the hippocampus of these diabetic rats revealed significant alterations in pathways related to synaptic plasticity, glutamatergic signaling, oxidative stress, and DNA damage bris.ac.uk. Pyridoxamine treatment was shown to counteract some of these diabetes-associated molecular changes, providing a potential explanation for its beneficial effects on cognitive function bris.ac.uk. The metabolomic analysis of the hippocampus in this model showed that diabetes led to an increase in polyol pathway intermediates, such as glucose, fructose, and sorbitol nih.govbris.ac.ukliverpool.ac.uk. While pyridoxamine did not correct these metabolic shifts, its ability to protect against the downstream consequences of hyperglycemia highlights its potential in addressing the lingering effects of poor glycemic control.
Table 4: Effects of Pyridoxamine in a Rat Model of Diabetes-Associated Cognitive Decline
| Parameter | Diabetic Control | Diabetic + Pyridoxamine | Reference |
|---|---|---|---|
| Long-Term Recognition Memory | Impaired | Preserved | nih.govbris.ac.ukliverpool.ac.uk |
| Hippocampal Proteome | Alterations in 806 proteins | Protective molecular changes | bris.ac.uk |
| Hippocampal Metabolome (Polyol Pathway) | Increased glucose, fructose, and sorbitol | No significant change | nih.govbris.ac.ukliverpool.ac.uk |
Investigation of Pyridoxamine's Impact on Fibrotic Processes in Experimental Kidney Injury Models
This compound has been shown to have beneficial effects on fibrotic processes, particularly in the context of experimental kidney injury. Fibrosis, the excessive accumulation of extracellular matrix, is a common pathway to organ failure.
In a mouse model of ischemia-reperfusion acute kidney injury (IR-AKI), pretreatment with pyridoxamine resulted in a dose-dependent reduction in long-term post-injury fibrosis. This was accompanied by an improvement in the functional recovery of the kidney. The protective effects of pyridoxamine in this model were associated with a reduction in renal oxidative damage.
Studies in Zucker Diabetic Sprague Dawley (ZDSD) rats, a model of type 2 diabetes, have also demonstrated the anti-fibrotic potential of pyridoxamine. In this model, which is prone to diabetic complications, pyridoxamine treatment was found to attenuate the pathological changes associated with intervertebral disc degeneration, a process that involves fibrotic changes mdpi.com.
The mechanisms underlying the anti-fibrotic effects of pyridoxamine are likely multifactorial, involving its known antioxidant and anti-glycation properties. By reducing oxidative stress and inhibiting the formation of AGEs, pyridoxamine can help to mitigate the inflammatory and pro-fibrotic signaling pathways that are activated in response to tissue injury.
Table 5: Pyridoxamine's Effects on Fibrosis in Experimental Models
| Experimental Model | Key Fibrotic Outcome | Effect of Pyridoxamine | Reference |
|---|---|---|---|
| Mouse Ischemia-Reperfusion Acute Kidney Injury | Long-term post-injury renal fibrosis | Dose-dependent reduction in fibrosis. | |
| Zucker Diabetic Sprague Dawley (ZDSD) Rats | Intervertebral disc degeneration (involving fibrosis) | Attenuated degenerative processes. | mdpi.com |
| Western Diet-Induced Prediabetic Rats | Left ventricular interstitial fibrosis | Significantly prevented the increase in collagen deposition. | nih.gov |
Cellular-Specific Effects in Research Models (e.g., Neutrophils, Platelets, Endothelial Cells, Myoblast Cells)
Neutrophils and Platelets: In mouse models of sickle cell disease, pyridoxamine has demonstrated significant effects on both neutrophils and platelets. It was found to reduce neutrophil adhesion to endothelial cells and mitigate neutrophil-platelet interactions in the microvasculature . Ex vivo studies revealed that pyridoxamine treatment led to a decrease in the surface expression of αMβ2 integrin on stimulated neutrophils, a key adhesion molecule . In platelets isolated from these mice, pyridoxamine inhibited aggregation and adenosine triphosphate (ATP) secretion .
Endothelial Cells: The vascular endothelium is a critical site of action for pyridoxamine. In old mice, treatment with pyridoxamine preserved cerebral artery endothelial function, which is often impaired with aging nih.govtmc.edu. This was associated with greater nitric oxide (NO) bioavailability nih.govtmc.edu. Furthermore, long-term oral treatment with pyridoxamine in sickle cell disease mice led to the down-regulation of E-selectin and intercellular adhesion molecule-1 (ICAM-1) expression on the vascular endothelium . In abdominally obese individuals, pyridoxamine treatment reduced levels of soluble vascular cell adhesion molecule-1 (sVCAM-1) and soluble intercellular adhesion molecule-1 (sICAM-1), markers of endothelial dysfunction researchgate.net.
Myoblast Cells: The effects of pyridoxamine have also been explored in the context of muscle cell biology. In a study using bovine myogenic cells, the supplementation of pyridoxamine, in combination with glutamic acid and asparagine, was found to promote cell adhesion and proliferation on uncoated culture dishes, even in the absence of serum researchgate.net. This suggests a potential role for pyridoxamine in supporting myoblast function.
Table 6: Cellular-Specific Effects of Pyridoxamine in Research Models
| Cell Type | Experimental Model | Observed Effect of Pyridoxamine | Reference |
|---|---|---|---|
| Neutrophils | Sickle Cell Disease Mice | Reduced adhesion to endothelium and decreased surface expression of αMβ2 integrin. | |
| Platelets | Sickle Cell Disease Mice | Inhibited aggregation and ATP secretion. | |
| Endothelial Cells | Old Mice | Preserved cerebral artery endothelial function and NO bioavailability. | nih.govtmc.edu |
| Myoblast Cells | Bovine Myogenic Cells (in vitro) | Promoted cell adhesion and proliferation. | researchgate.net |
Advanced Research Methodologies for Pyridoxamine Dihydrochloride Analysis and Study
Spectroscopic Techniques in Mechanistic Research
Spectroscopy is pivotal in understanding the electronic and structural changes Pyridoxamine (B1203002) Dihydrochloride (B599025) undergoes during chemical reactions and interactions. These techniques provide insights into reaction kinetics, complex formation, and the compound's role in inhibiting glycation.
UV-Visible (UV-Vis) absorption spectroscopy is a valuable technique for monitoring the interactions of Pyridoxamine Dihydrochloride with other molecules in solution. The formation of complexes and the progression of reactions can be observed by characteristic changes in the absorption spectrum. For instance, studies on the interaction between vitamin B6 derivatives and other compounds have demonstrated shifts in absorption maxima.
Research has shown that interactions in an aqueous solution can lead to a hyperchromic shift (an increase in absorbance) at one wavelength and a hypochromic shift (a decrease in absorbance) at another, indicating the formation of a complex. nih.gov The presence of an isosbestic point, a specific wavelength where the absorbance of a sample remains constant during a chemical reaction or physical change, suggests the existence of two species in equilibrium. nih.gov This methodology has been successfully applied to study the charge-transfer complexation between pyridoxine (B80251) as an electron donor and acceptors like chloranil (B122849), resulting in a colored complex with a distinct absorption maximum. researchgate.net Such studies are crucial for determining binding constants and thermodynamic parameters like the standard free energy change (ΔG°) of these interactions. nih.gov A simple and rapid spectrophotometric method has been developed based on the charge-transfer complexation between pyridoxine in a basic medium and chloranil in acetonitrile (B52724), which produces a colored complex that absorbs at 550 nm. researchgate.net Another method is based on the chelation of the drug with Fe(III) to form a red-colored metal chelate that absorbs maximally at 465 nm. researchgate.net
Table 1: UV-Vis Spectroscopic Parameters for Pyridoxine Complexation Studies
| Interacting Molecule | Observed Spectral Change | Wavelength (nm) | Significance |
|---|---|---|---|
| Cocarboxylase | Hyperchromic Shift | 300 ± 1 | Indicates complex formation |
| Cocarboxylase | Hypochromic Shift | 330 ± 1 | Indicates complex formation |
| Cocarboxylase | Isosbestic Point | 312 | Suggests a two-species equilibrium |
| Chloranil | New Absorption Maximum | 550 | Formation of charge-transfer complex |
| Fe(III) | New Absorption Maximum | 465 | Formation of metal chelate |
Fluorescence spectroscopy is a highly sensitive method used to assess the antiglycation activity of this compound. The Maillard reaction, a chemical reaction between amino acids and reducing sugars, leads to the formation of Advanced Glycation End-products (AGEs), many of which are fluorescent. The inhibitory effect of a compound on the formation of these fluorescent AGEs can be quantified by measuring the decrease in fluorescence intensity. nih.gov
Pyridoxamine is a known inhibitor of AGE formation. nih.gov However, a notable aspect of pyridoxamine is that it is itself a fluorescent molecule, which must be considered when designing and interpreting results from fluorescence-based assays to avoid interference. nih.gov In a typical assay, a protein like bovine serum albumin (BSA) or hen egg lysozyme (B549824) (HEL) is incubated with a glycating agent such as methylglyoxal (B44143) (MGO) in the presence and absence of the inhibitor. nih.gov The formation of fluorescent AGEs is monitored by exciting the sample at a specific wavelength range (e.g., 200-400 nm) and recording the emission intensity over another range (e.g., 300-500 nm). nih.gov The percentage of antiglycation activity can then be calculated from the reduction in fluorescence. nih.gov This technique is instrumental in screening and characterizing the efficacy of AGE inhibitors like pyridoxamine. dntb.gov.ua
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for obtaining high-resolution structural information and studying molecular interactions at the atomic level. nih.gov For this compound, NMR can be used to confirm its chemical structure and to investigate its interactions with other molecules, such as intermediates in the glycation pathway.
One-dimensional (1D) ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), can be employed to establish connectivity between atoms, which is essential for the structural elucidation of new derivatives or reaction products. researchgate.net Furthermore, NMR is highly sensitive to changes in the chemical environment that occur upon binding to a target molecule. nih.gov Chemical shift perturbation mapping, where changes in the NMR chemical shifts of a target protein are monitored upon the addition of a ligand like pyridoxamine, can identify the binding site and provide insights into the interaction mechanism. bohrium.com Though often applied to large biomolecules, the principles are also relevant for studying the interaction of pyridoxamine with smaller molecules and reaction intermediates. nih.gov
Chromatographic Methods for Quantification and Purity Assessment in Research
Chromatographic techniques are essential for separating, identifying, and quantifying this compound and its related vitamers in complex mixtures, such as pharmaceutical formulations and biological samples.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the routine analysis and quality control of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for its analysis. unomaha.edu Various methods have been developed for the simultaneous estimation of pyridoxamine or pyridoxine with other compounds in formulations. jusst.org
A typical RP-HPLC method involves a C18 column as the stationary phase and a mobile phase consisting of a buffer and an organic modifier like methanol (B129727) or acetonitrile. researchgate.netresearchgate.net Detection is commonly performed using a UV detector at a specific wavelength, such as 210 nm or 280 nm. jusst.orgresearchgate.net Method validation is performed according to ICH guidelines, assessing parameters like linearity, precision, accuracy, and specificity. jusst.org For instance, a developed RP-HPLC method for this compound and acetylcysteine showed linearity in the concentration range of 30-70 µg/ml for pyridoxamine, with a retention time of 2 minutes. jusst.org The accuracy, determined by recovery studies, is typically expected to be within a narrow range (e.g., 100.28% to 100.97%), with a relative standard deviation (%RSD) of less than 2%. jusst.org
Table 2: Example of Validated HPLC Method Parameters for Pyridoxamine Analysis
| Parameter | Value/Condition | Reference |
|---|---|---|
| Column | Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µ) | jusst.org |
| Mobile Phase | 0.1% trifluoroacetic acid in water: acetonitrile (80:20 v/v) | jusst.org |
| Flow Rate | 1 ml/min | jusst.org |
| Detection Wavelength | 210 nm | jusst.org |
| Retention Time (Pyridoxamine) | 2.0 min | jusst.org |
| Linearity Range (Pyridoxamine) | 30-70 µg/ml | jusst.org |
| Accuracy (% Recovery) | 100.28% - 100.97% | jusst.org |
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the comprehensive analysis of vitamin B6 vitamers in biological fluids like plasma and cerebrospinal fluid. nih.govnih.gov This method allows for the simultaneous quantification of pyridoxamine (PM), pyridoxal (B1214274) (PL), pyridoxine (PN), their phosphorylated forms (PMP, PLP, PNP), and the metabolic end-product, 4-pyridoxic acid (PA). nih.gov
The methodology typically involves a simple sample preparation step, such as protein precipitation with acetonitrile or trichloroacetic acid, followed by chromatographic separation on a C18 column and detection by a tandem mass spectrometer. nih.gov The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition for each vitamer. rsc.org For example, the transition for pyridoxine (B6) has been noted as m/z 170.01/152.20. rsc.org The use of isotopically labeled internal standards for each vitamer ensures accurate quantification. nih.gov LC-MS/MS methods are crucial for studying inborn errors of vitamin B6 metabolism and for monitoring patients, as they can reveal characteristic vitamer profiles associated with specific disorders. nih.gov
In Vitro Experimental Design for Mechanistic Elucidation
In vitro experimental designs are fundamental for dissecting the specific molecular mechanisms of this compound. These controlled laboratory approaches, which occur outside of a living organism, allow researchers to investigate its biochemical and cellular activities in isolation, free from the complex systemic variables of in vivo models. Methodologies range from studies using whole cells in culture to simplified cell-free systems that analyze individual biochemical reactions.
Cell Culture Models for Cellular Response Studies
Cell culture, or in vitro cell-based assays, provides a critical platform for observing the physiological and pathological responses of cells to this compound. In this methodology, cells are grown in controlled laboratory conditions, allowing for the direct investigation of how the compound modulates cellular behavior, signaling pathways, and the expression of specific proteins.
Researchers utilize various cell lines to model specific biological contexts relevant to the therapeutic actions of pyridoxamine. For instance, endothelial cell lines are employed to study the effects of pyridoxamine on vascular health, including its ability to mitigate inflammation and oxidative stress. Studies have used such models to observe the down-regulation of adhesion molecules like E-selectin and intercellular adhesion molecule-1 (ICAM-1) on the vascular endothelium following treatment. nih.gov Similarly, immune cells, such as neutrophils, can be isolated and cultured to examine how pyridoxamine affects their activation and adhesive functions, key aspects of inflammatory processes. nih.gov Ex vivo studies on neutrophils isolated from mouse models have shown that pyridoxamine treatment can decrease the surface amount of αMβ2 integrin, a critical adhesion molecule. nih.gov
The selection of a cell model is crucial and depends on the specific mechanism being investigated. For studying its role in metabolic diseases, researchers might use hepatocyte (liver) or adipocyte (fat) cell lines to explore impacts on glucose and lipid metabolism. To investigate its neuroprotective potential, neuronal cell lines are the model of choice. This compound is suitable for use in mammalian cell culture as an alternative to other forms of vitamin B6 like pyridoxine or pyridoxal. scientificlabs.co.uk
The table below details representative cell culture models and their applications in studying this compound.
| Cell Line Type | Origin/Tissue | Application in Pyridoxamine Research | Cellular Response Measured |
| Endothelial Cells (e.g., HUVEC) | Human Umbilical Vein | Modeling vascular inflammation and response to glycation. | Expression of adhesion molecules (ICAM-1, E-selectin), oxidative stress markers. |
| Neutrophils | Isolated from blood | Investigating anti-inflammatory effects and cell-cell interactions. | Adhesion to endothelial monolayers, expression of integrins (αMβ2), activation state. nih.gov |
| Hepatocytes (e.g., HepG2) | Human Liver | Studying effects on metabolic pathways and glycotoxicity. | Glucose uptake, lipid accumulation, formation of advanced glycation end-products (AGEs). |
| Neuronal Cells (e.g., SH-SY5Y) | Human Neuroblastoma | Evaluating neuroprotective mechanisms against oxidative damage. | Cell viability, apoptosis rates, mitochondrial function, response to neurotoxins. |
Cell-Free Systems for Biochemical Pathway Analysis
Cell-free systems offer a powerful reductionist approach to study specific biochemical pathways without the complexities of a living cell, such as competing metabolic reactions, cell membranes, and signaling cascades. nih.govnih.gov These systems are typically composed of cell extracts (lysates) or a set of purified enzymes and substrates necessary to run a specific reaction or pathway in a test tube. nih.gov
This methodology is exceptionally well-suited for elucidating the direct chemical mechanisms of this compound. A primary application is in the study of its ability to inhibit the formation of Advanced Glycation End-products (AGEs), which are implicated in the pathology of diabetes and aging. In a cell-free system, researchers can combine a sugar (e.g., glucose or ribose), a protein or amino acid (e.g., albumin or lysine), and pyridoxamine to precisely measure the rate of AGE formation. This controlled environment allows for the direct demonstration that pyridoxamine traps reactive carbonyl intermediates, thereby preventing them from cross-linking with proteins to form AGEs.
Furthermore, cell-free systems can be used to analyze the enzymatic processing of pyridoxamine itself within the vitamin B6 salvage pathway. By combining pyridoxamine with purified enzymes like pyridoxal kinase and pyridoxamine-phosphate oxidase, researchers can characterize the kinetics and efficiency of its conversion into the active co-factor, pyridoxal 5'-phosphate (PLP). sigmaaldrich.com This approach provides quantitative data on enzymatic activity that would be difficult to obtain in a complex cellular environment. nih.govmdpi.com The open nature of these systems allows for precise control over substrate and cofactor concentrations, facilitating detailed kinetic analysis and the identification of pathway bottlenecks. nih.govmdpi.com
Computational and Theoretical Approaches
Computational and theoretical chemistry provides invaluable tools for analyzing the properties and interactions of this compound at an atomic level. nih.govsciencepublishinggroup.comfrontiersin.org These in silico methods complement experimental data by offering detailed insights into reaction mechanisms and molecular interactions that are often difficult to observe directly.
Density Functional Theory (DFT) for Radical Scavenging Pathway Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govnih.gov It is particularly effective for studying the mechanisms of antioxidant activity, including the radical scavenging pathways of pyridoxamine. mdpi.com DFT calculations can predict the reactivity of a molecule towards free radicals by determining key physicochemical parameters. mdpi.com
A critical parameter calculated using DFT is the Bond Dissociation Enthalpy (BDE). mdpi.com The BDE represents the energy required to break a specific chemical bond, such as an O-H or C-H bond. A lower BDE value indicates that a hydrogen atom can be donated more easily to neutralize a free radical, signifying greater antioxidant potential. nih.gov Researchers can use DFT to calculate the BDE for the various hydrogen atoms in the pyridoxamine structure, identifying the most likely site of hydrogen donation during a radical scavenging reaction.
Another important aspect analyzed by DFT is the stability of the resulting antioxidant radical. nih.gov After pyridoxamine donates a hydrogen atom, it becomes a radical itself. For it to be an effective antioxidant, this new radical must be stable and not propagate the radical chain reaction. DFT can be used to analyze the spin density distribution of the pyridoxaminyl radical. nih.gov A spin density that is highly delocalized across the molecule's aromatic ring indicates a more stable radical, confirming its efficacy as a chain-breaking antioxidant. nih.gov These theoretical calculations provide a detailed, atomistic explanation for the experimentally observed antioxidant properties of pyridoxamine.
| Computational Parameter | Description | Significance for Pyridoxamine Analysis |
| Bond Dissociation Enthalpy (BDE) | The enthalpy change when a bond is broken homolytically. | A lower BDE for a C-H or O-H bond indicates a higher propensity to donate a hydrogen atom, signifying potent radical scavenging activity. nih.govmdpi.com |
| Spin Density | The spatial distribution of the unpaired electron in a radical species. | Delocalization of spin density across the pyridoxamine radical indicates stability, which is crucial for terminating radical chain reactions. nih.gov |
| Ionization Potential (IP) | The energy required to remove an electron from a molecule. | Relates to the molecule's ability to donate an electron to neutralize a radical (Single Electron Transfer mechanism). |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Calculation of the energy barriers for different scavenging pathways (e.g., Hydrogen Atom Transfer) helps determine the most favorable reaction mechanism. |
Molecular Docking for Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as pyridoxamine) when bound to a second molecule (a receptor, typically a protein). youtube.com This method is instrumental in understanding the structural basis of how pyridoxamine interacts with biological targets to exert its effects. nih.govnih.gov
The process involves creating three-dimensional models of both pyridoxamine and the target protein. A docking algorithm then systematically samples numerous possible binding poses of pyridoxamine within the protein's active or allosteric sites, calculating a "binding score" for each pose. youtube.com This score, often representing binding energy, estimates the affinity between the two molecules; a more negative score typically indicates a more favorable and stable interaction.
Molecular docking can be used to visualize and analyze the specific intermolecular forces that stabilize the protein-pyridoxamine complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. youtube.com For example, researchers could dock pyridoxamine into the active site of an enzyme involved in AGE formation to hypothesize how it might inhibit the enzyme's function. Similarly, docking studies can explore how pyridoxamine binds to serum albumin, a major target of glycation. The results would reveal the specific amino acid residues in albumin that interact with pyridoxamine, providing a molecular-level explanation for its glycation-inhibiting effects. These in silico studies generate testable hypotheses that can guide further biochemical and cellular experiments. nih.gov
| Docking Parameter | Description | Significance for Pyridoxamine Analysis |
| Binding Energy/Affinity (kcal/mol) | The calculated free energy of binding between the ligand and the protein. | Predicts the strength and stability of the interaction between pyridoxamine and a target protein. A lower value indicates higher affinity. |
| Interacting Residues | The specific amino acids in the protein that form contacts with the ligand. | Identifies the key structural components of the binding site responsible for recognizing and holding pyridoxamine. |
| Interaction Type | The nature of the non-covalent bonds formed (e.g., hydrogen bonds, hydrophobic contacts). | Elucidates the chemical forces driving the binding event, providing insight into the specificity and mechanism of interaction. youtube.com |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed ligand poses. | Used to assess the reliability and convergence of the docking simulation. Lower values indicate a more confident prediction. |
Comparative Biochemical and Mechanistic Research of Pyridoxamine Dihydrochloride
Comparative Analysis with Other Anti-Glycating Agents (e.g., Aminoguanidine (B1677879), Metformin) in Experimental Models
Pyridoxamine's efficacy has been extensively compared to other well-known anti-glycating agents, notably aminoguanidine and metformin (B114582), in various experimental models. These studies consistently highlight pyridoxamine's potent and often superior inhibitory actions at different stages of the glycation process.
Aminoguanidine: As one of the first AGE inhibitors studied, aminoguanidine acts by trapping reactive dicarbonyls, thereby impeding their conversion to AGEs. nih.gov However, comparative studies have frequently shown pyridoxamine (B1203002) to be more effective. researchgate.net For example, in in-vitro tests on bovine serum albumin, ribonuclease A, and human hemoglobin, pyridoxamine demonstrated more potent inhibition of antigenic AGE formation than aminoguanidine. researchgate.net In a study on aging human cortical bone, both pyridoxamine and aminoguanidine were shown to prevent AGE formation and subsequent biomechanical degradation. nih.govwustl.edu Both agents have also been shown to attenuate abnormalities in cellular structures caused by glyceraldehyde-derived AGEs. nih.govfrontiersin.org
Metformin: Metformin, a widely used anti-diabetic drug, also possesses anti-glycation properties, partly by lowering levels of endogenous methylglyoxal (B44143), a potent AGE precursor. core.ac.ukmdpi.com However, direct comparisons reveal that pyridoxamine is a more effective antiglycating agent across all stages of glycation—early, intermediate, and late. plos.orgresearchgate.netnih.gov In studies using human serum albumin (HSA) incubated with glycation-inducing agents, pyridoxamine showed a significantly higher percentage of inhibition of AGE formation compared to metformin. plos.orgnih.gov For instance, in one study, 20 mM of pyridoxamine inhibited methylglyoxal-catalyzed HSA glycation by 69%, whereas 200 µM of metformin resulted in 58% inhibition. nih.gov
| Agent | Experimental Model | Key Findings | Reference |
|---|---|---|---|
| Pyridoxamine vs. Metformin | Human Serum Albumin (HSA) glycation with Dihydroxyacetone (DHA) | Pyridoxamine is a better antiglycating agent than Metformin at all stages (early, intermediate, and late). | plos.org |
| Pyridoxamine vs. Metformin | Methylglyoxal (MG)-mediated HSA glycation | Pyridoxamine (20 mM) inhibited AGE formation by 69%; Metformin (200 µM) inhibited by 58%. | nih.gov |
| Pyridoxamine vs. Aminoguanidine | Inhibition of antigenic AGE formation on various proteins | Pyridoxamine and thiamine (B1217682) pyrophosphate were more effective than aminoguanidine. | researchgate.net |
| Pyridoxamine vs. Aminoguanidine | Aging human cortical bone | Both agents significantly prevented AGE formation and biomechanical degradation in vitro. | nih.govwustl.edu |
| Pyridoxamine vs. Aminoguanidine & Metformin | Methylglyoxal-induced damage in H9C2 myoblast cells | All three agents significantly improved cell viability against methylglyoxal-induced damage. | core.ac.uk |
Differential Reactivity Studies with Various Carbonyl Compounds and Free Radicals
The protective effects of pyridoxamine are rooted in its chemical reactivity with the precursors of cellular damage: reactive carbonyl species (RCS) and free radicals.
Reactivity with Carbonyl Compounds: Pyridoxamine is a highly effective scavenger of various RCS, including methylglyoxal (MGO), glyoxal (B1671930), and malondialdehyde. nih.govnih.govresearchgate.net Its ability to trap these compounds prevents them from reacting with proteins and lipids to form AGEs and advanced lipoxidation end products (ALEs). wikipedia.orgresearchgate.net The reaction between pyridoxamine and dicarbonyls like methylglyoxal is rapid and leads to the formation of stable adducts, effectively detoxifying the reactive carbonyls. researchgate.netresearchgate.net Kinetic studies have shown that the rate constants for the formation of Schiff bases between pyridoxamine and various carbonyl compounds are of the same order of magnitude as those for the amino acid lysine (B10760008). nih.gov However, due to a higher proportion of its reactive form at physiological pH, pyridoxamine's observed second-order rate constant is approximately five times greater than that of lysine residues in proteins, explaining its ability to effectively compete for and scavenge carbonyls. nih.gov
Reactivity with Free Radicals: Beyond its role as a carbonyl scavenger, pyridoxamine is a potent antioxidant due to its ability to neutralize free radicals. nih.gov This dual function is critical, as the formation of AGEs is often accompanied by increased oxidative stress. journal-asia.education Density Functional Theory (DFT) studies have elucidated the mechanisms and kinetics of these reactions. Pyridoxamine can scavenge various oxygen-centered radicals through mechanisms including hydrogen-atom transfer (HAT), radical-adduct formation (RAF), and single-electron transfer (SET). nih.gov Its reactivity is particularly high towards the methoxy (B1213986) radical (•OCH₃), with rate constants reaching the diffusion limit (>1.0 × 10⁸ M⁻¹ s⁻¹). nih.gov The scavenging pathways involve hydrogen atom transfer from the protonated pyridine (B92270) nitrogen, the amino group, or the phenolic group. nih.gov While its reactivity with other radicals like hydroperoxyl (•OOH) is lower, it is still sufficient to be biologically relevant. nih.govnih.gov
| Free Radical | Overall Rate Constant (ktot) | Primary Scavenging Mechanism | Reference |
|---|---|---|---|
| Methoxy (•OCH₃) | >1.0 × 10⁸ M⁻¹ s⁻¹ | Hydrogen-Atom Transfer (HAT) | nih.gov |
| Hydroperoxyl (•OOH) | 3.2 × 10⁴ M⁻¹ s⁻¹ | Radical-Adduct Formation (RAF) | nih.gov |
| Methylperoxyl (•OOCH₃) | 8.3 × 10³ M⁻¹ s⁻¹ | Radical-Adduct Formation (RAF) | nih.gov |
Development and Research Applications of Pyridoxamine Dihydrochloride Derivatives
Design and Synthesis of Novel Pyridoxamine (B1203002) Analogues for Mechanistic Probing
The synthesis of novel pyridoxamine analogues is often driven by the need to understand its specific interactions and mechanisms of action. By systematically modifying the pyridoxamine structure, researchers can investigate how different functional groups contribute to its biological activity.
For instance, to probe the interaction of pyridoxamine with products of lipid peroxidation, N-acyl-pyridoxamine derivatives have been synthesized. sc.edu One such derivative, N-Hexanoyl-pyridoxamine, was synthesized by reacting pyridoxamine dihydrochloride (B599025) with hexanoyl chloride in the presence of sodium hydroxide. sc.edu Another analogue, N-Nonanedioyl-pyridoxamine, was created by heating pyridoxamine with azelaic acid monomethyl ester. sc.edu These derivatives allowed researchers to study how pyridoxamine is consumed during the oxidation of polyunsaturated fatty acids and to identify the formation of specific adducts, thereby clarifying its role in inhibiting advanced lipoxidation reactions. sc.edu
In another approach, pyridoxine-based 1,2,3-triazoles were designed and synthesized to act as multi-target-directed ligands, particularly for Alzheimer's disease research. rsc.org The synthesis strategy involved a multi-step process starting with the protection of the hydroxyl groups on pyridoxine (B80251) hydrochloride, followed by the introduction of a propargyl group and subsequent "click chemistry" to add the triazole ring with various substituents. rsc.org The rationale behind this design was to combine the known antioxidant and metal-chelating properties of the pyridoxine core with the ability of the triazole moiety to interact with key enzymes like acetylcholinesterase (AChE), allowing for mechanistic probing of multi-target therapeutic strategies. rsc.org
Furthermore, the synthesis of pyridoxine-resveratrol hybrids as Mannich base derivatives was undertaken to create multifunctional agents. nih.gov This design links the pyridoxine scaffold with resveratrol, another molecule known for its antioxidant and neuroprotective effects, to investigate synergistic interactions and probe binding modes with enzymes like monoamine oxidase B (MAO-B). nih.gov
Evaluation of Modified Pyridoxamine Compounds for Enhanced Biochemical Activities (e.g., Antioxidant, Metal Chelation)
A primary goal in developing pyridoxamine derivatives is to enhance its inherent biochemical activities. Pyridoxamine itself is a potent secondary antioxidant, primarily through its ability to form stable complexes with metal ions like Cu(II) and Fe(III), which inhibits their participation in redox cycling and the generation of hydroxyl radicals. nih.govmdpi.com Theoretical studies using Density Functional Theory (DFT) have shown that pyridoxamine is also an effective primary antioxidant, capable of scavenging radicals such as the methoxy (B1213986) radical (•OCH₃) with high efficiency in both aqueous and lipidic environments. mdpi.comnih.gov
Modified compounds have been evaluated to improve upon these properties. The pyridoxine-resveratrol hybrids and pyridoxine-triazole derivatives were designed specifically to possess strong antioxidant and metal-chelating capabilities. rsc.orgnih.gov All the synthesized pyridoxine-triazole compounds demonstrated antioxidant properties, and specific derivatives, like 5i , were identified as selective chelators of aluminum and iron. rsc.org Similarly, the pyridoxine-resveratrol hybrids displayed good antioxidant and metal-chelating properties alongside their enzyme-inhibiting functions. nih.gov
The evaluation of these derivatives often involves a battery of assays to quantify their enhanced activities. The antioxidant capacity can be measured using methods like the Oxygen Radical Absorbance Capacity (ORAC-FL) assay, while metal chelation is assessed by observing changes in the spectral properties of metal-dye complexes upon addition of the chelating agent. rsc.org The data below summarizes the inhibitory activities of selected pyridoxine-resveratrol hybrid compounds against key enzymes, demonstrating the successful enhancement of biochemical activity through chemical modification. nih.gov
| Compound | Target Enzyme | Inhibitory Activity (IC₅₀ in µM) | Reference |
|---|---|---|---|
| 7d | Acetylcholinesterase (AChE) | 2.11 | nih.gov |
| 8b | Acetylcholinesterase (AChE) | 1.56 | nih.gov |
| 7e | Monoamine Oxidase B (MAO-B) | 2.68 | nih.gov |
Use of Derivatives as Research Tools to Elucidate Biological Pathways
Pyridoxamine and its derivatives serve as valuable research tools for dissecting complex biological pathways. Pyridoxamine itself has been used to study the role of glycation in cellular dysfunction. For example, in studies of heart ischemia, pyridoxamine treatment was shown to decrease glycation and restore the activation of cell survival pathways (JNK and Akt), clarifying the link between AGE accumulation and impaired cellular response to stress. ebi.ac.uk
The synthesized derivatives provide more specific tools for these investigations. The pyridoxine-triazole compound 5i was used to probe the binding interactions within acetylcholinesterase. rsc.org Molecular docking studies revealed that this derivative interacts with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of the enzyme, providing a tool to understand how dual-site inhibitors function and offering insights into the structure-activity relationship for inhibiting AChE. rsc.org
Similarly, kinetic analysis of the pyridoxine-resveratrol hybrid 7d revealed a mixed-type inhibition of AChE, indicating that it binds to both the active site and an allosteric site. nih.gov This derivative thus acts as a research tool to explore the complex inhibition mechanisms of AChE and to validate molecular models of enzyme-inhibitor binding. nih.gov The use of these specifically designed molecules allows researchers to move beyond observing a general effect to dissecting the precise molecular interactions that underlie a biological process or a therapeutic intervention.
Emerging Research Frontiers and Unexplored Mechanisms of Pyridoxamine Dihydrochloride
Investigation of Broader Metabolic Interconnections and PLP-Dependent Pathways
Pyridoxamine (B1203002), a vitamer of vitamin B6, is a precursor to the active coenzyme pyridoxal (B1214274) 5'-phosphate (PLP), which is crucial for a vast array of metabolic reactions. wikipedia.orgnih.gov Emerging research continues to uncover the broader metabolic interconnections of pyridoxamine and its influence on numerous PLP-dependent pathways beyond its well-established roles.
PLP serves as a coenzyme for over 140 enzymatic reactions, fundamentally linking pyridoxamine to the metabolism of amino acids, carbohydrates, and lipids. wikipedia.orgconsensus.app Its central role in amino acid metabolism includes transamination, decarboxylation, and racemization reactions, which are vital for the synthesis and degradation of amino acids. libretexts.org For instance, PLP-dependent transaminases are essential for moving amine groups between amino acids, a cornerstone of protein metabolism. libretexts.org
Recent investigations highlight the integral role of PLP in the metabolism of tryptophan, an essential amino acid. nih.gov PLP-dependent enzymes are critical in regulating the metabolic pathways that convert tryptophan to serotonin, a key neurotransmitter. nih.gov This underscores the connection between pyridoxamine availability and neurological function through its conversion to PLP.
Furthermore, PLP is a necessary cofactor for enzymes involved in the catabolism of methionine, such as cystathionine (B15957) synthase and cystathionase. wikipedia.org These reactions are part of a pathway that also produces cysteine. wikipedia.org The role of PLP extends to the metabolism of selenium, where it is required for the utilization of the primary dietary form, selenomethionine, and for incorporating selenium into selenoproteins. wikipedia.org
The metabolic influence of pyridoxamine, via PLP, also extends to gene expression. consensus.app PLP can modulate the activity of steroid hormone receptors and other transcription factors, thereby influencing the expression of various genes. consensus.appconsensus.app This suggests a broader regulatory role for pyridoxamine in cellular function beyond its direct enzymatic activities.
A summary of key PLP-dependent enzymes and their metabolic pathways is presented in the table below.
| Enzyme | Metabolic Pathway | Function |
| Transaminases | Amino Acid Metabolism | Transfer of amino groups between amino acids. libretexts.org |
| Aromatic L-amino acid decarboxylase | Neurotransmitter Synthesis | Converts 5-hydroxytryptophan (B29612) to serotonin. nih.gov |
| Cystathionine synthase | Methionine Catabolism | Catalyzes a key step in the breakdown of methionine. wikipedia.org |
| Cystathionase | Methionine Catabolism | Involved in the pathway that produces cysteine. wikipedia.org |
Potential for Novel Mechanistic Insights in Cellular Signaling and Protein Modification
Beyond its coenzymatic functions, pyridoxamine is gaining attention for its potential to provide novel mechanistic insights into cellular signaling and protein modification, particularly in the context of inhibiting the formation of advanced glycation end products (AGEs) and advanced lipoxidation end products (ALEs). nih.govsc.edu
Pyridoxamine has been shown to inhibit the chemical modification of proteins by trapping reactive carbonyl species that are intermediates in the formation of both AGEs and ALEs. sc.edu This protective mechanism prevents the modification of amino acid residues, such as lysine (B10760008), on proteins. sc.edu For example, in in vitro studies with the model protein RNase, pyridoxamine prevented the modification of lysine residues when exposed to arachidonate (B1239269). sc.edu
The compound's ability to inhibit the Maillard reaction, a key pathway in AGE formation, is a significant area of research. nih.gov It has been demonstrated that pyridoxamine can inhibit the formation of methylglyoxal-derived AGEs in a concentration-dependent manner when lens proteins are incubated with methylglyoxal (B44143). nih.gov A major product of the reaction between methylglyoxal and pyridoxamine has been identified as a methylglyoxal-pyridoxamine dimer, suggesting a direct trapping mechanism. nih.gov
Furthermore, pyridoxamine's antioxidant properties contribute to its protective effects. patsnap.com It can neutralize free radicals, thereby reducing oxidative stress, which is a contributing factor to protein damage. patsnap.comresearchgate.net This primary antioxidant activity is thought to play a crucial role in its ability to inhibit protein glycation. nih.gov
The table below summarizes the observed effects of pyridoxamine on protein modification in experimental settings.
| Experimental Setting | Observation | Implication |
| Incubation of RNase with arachidonate | Prevention of lysine residue modification. sc.edu | Inhibition of advanced lipoxidation. |
| Incubation of lens proteins with methylglyoxal | Concentration-dependent inhibition of AGE formation. nih.gov | Direct trapping of reactive carbonyl species. |
| Copper-catalyzed oxidation of low-density lipoprotein | Inhibition of lysine modification and ALE formation. sc.edu | Protective effect against lipid peroxidation. |
However, it is important to note that the effects of pyridoxamine on protein modification can be complex. One study investigating the impact of pyridoxamine on β-lactoglobulin in heated whey found that it promoted certain nonenzymatic post-translational modifications, suggesting that its role can be context-dependent. nih.gov
Advanced In Vitro and In Vivo Model Development for Deeper Mechanistic Understanding
To further elucidate the mechanisms of action of pyridoxamine dihydrochloride (B599025), researchers are increasingly turning to advanced in vitro and in vivo models. rouken.bionih.gov These models aim to provide a more physiologically relevant context to study the compound's effects compared to traditional cell culture and animal models. nih.govcertisoncology.com
Advanced In Vitro Models:
The development of sophisticated three-dimensional (3D) cell culture systems, organoids, and organ-on-a-chip platforms offers new avenues for investigating the cellular and molecular effects of pyridoxamine. rouken.bionih.gov These models can more accurately mimic the complex interactions within tissues and organs. rouken.bio For example, organ-on-a-chip systems, which are microfluidic devices containing living cells in microchannels, can simulate the structure and function of human organs, allowing for the study of drug effects on multiple cell types simultaneously. rouken.bio
The use of primary human cell models, such as immune and tumor cells, is also crucial for understanding disease mechanisms and evaluating novel therapies involving pyridoxamine. rouken.bio Co-culture systems that incorporate multiple cell types can provide a more accurate representation of complex biological environments, like the tumor microenvironment. rouken.bio
Advanced In Vivo Models:
In vivo research is also evolving with the development of more sophisticated animal models that better recapitulate human diseases. nih.govichorlifesciences.com For instance, in the study of diabetic complications, where pyridoxamine has shown promise, streptozotocin-induced diabetic rats have been used to examine its protective effects on retinal vascular lesions. diabetesjournals.org
Researchers are also developing customized in vivo models to account for various clinical scenarios, such as acquired drug resistance and immune response, which could be relevant for understanding the full therapeutic potential of pyridoxamine. certisoncology.com Orthotopic patient-derived xenografts, where human tumor tissue is implanted in the corresponding anatomical location in immunodeficient mice, are being used to create more clinically relevant cancer models. certisoncology.com
The table below provides examples of advanced models and their potential applications in pyridoxamine research.
| Model Type | Example | Potential Application in Pyridoxamine Research |
| In Vitro | Organ-on-a-chip | Studying the effects of pyridoxamine on drug metabolism and toxicity in a multi-organ system. nih.gov |
| 3D Retinal Organoids | Investigating the protective mechanisms of pyridoxamine in diabetic retinopathy. technologynetworks.com | |
| Co-culture of hepatocytes and non-parenchymal cells | Assessing the impact of pyridoxamine on liver function and fibrosis. nih.gov | |
| In Vivo | Streptozotocin-induced diabetic rats | Evaluating the efficacy of pyridoxamine in preventing diabetic complications. diabetesjournals.org |
| Orthotopic patient-derived xenografts | Exploring the role of pyridoxamine in modulating tumor microenvironments. certisoncology.com |
Role in Modulating Cellular Response to Specific Stressors in Experimental Settings
Pyridoxamine has been shown to modulate cellular responses to various stressors, particularly oxidative stress and the accumulation of reactive carbonyl species. nih.govnih.gov Cells possess intricate stress response pathways to maintain homeostasis when exposed to harmful stimuli. reactome.org
In experimental settings, pyridoxamine has demonstrated protective effects against oxidative stress. nih.gov Studies have shown that pyridoxine (B80251) (a related vitamer) can protect cells from death induced by hydrogen peroxide. nih.gov This protective effect is proposed to be, in part, due to the inhibition of xanthine (B1682287) oxidase, an enzyme that produces reactive oxygen species. nih.gov
Pyridoxamine's ability to scavenge reactive carbonyl species is a key mechanism in its modulation of cellular stress. nd.edu In diabetic rats, pyridoxamine treatment was found to reduce levels of methylglyoxal in red blood cells and plasma, and it decreased the formation of protein carbonyls in plasma proteins. nih.gov This indicates a direct role in mitigating the chemical stress caused by these reactive compounds.
The cellular response to chemical stress involves complex signaling cascades. reactome.org Pyridoxamine's intervention in these pathways, by reducing the burden of reactive species, can help maintain cellular function. For example, by preventing the modification of proteins by 3-deoxyglucosone, pyridoxamine can protect against the disruption of cell-matrix interactions, which is a pathogenic pathway in diabetic complications. nd.edu
The following table summarizes the effects of pyridoxamine in modulating cellular responses to specific stressors in experimental models.
| Stressor | Experimental Model | Observed Effect of Pyridoxamine |
| Oxidative Stress (Hydrogen Peroxide) | Neuronal cell culture | Protection against cell death. nih.gov |
| Reactive Carbonyl Species (Methylglyoxal) | Diabetic rats | Reduced levels of methylglyoxal in red blood cells and plasma; decreased protein carbonyl formation. nih.gov |
| Reactive Carbonyl Species (3-Deoxyglucosone) | In vitro protein modification assays | Protection of protein functionality and prevention of disruption of cell-matrix interactions. nd.edu |
Q & A
Basic Research Questions
Q. How can researchers characterize the purity and stability of pyridoxamine dihydrochloride in experimental settings?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to quantify purity (>95% assay in typical specifications) and assess degradation products . Stability studies should employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate hygroscopicity and thermal decomposition. Monitor loss on drying (≤0.5%) and residue on ignition (≤0.15%) as per pharmacopeial standards .
Q. What experimental approaches are used to elucidate this compound’s mechanism of action in biochemical pathways?
- Methodological Answer :
- In vitro: Conduct ROS (reactive oxygen species) scavenging assays (e.g., DPPH radical scavenging) and measure inhibition of advanced glycation end products (AGEs) via fluorescence spectroscopy .
- In vivo: Utilize diabetic rodent models to analyze renal biomarkers (e.g., serum creatinine, albuminuria) and histological changes in kidney tissues. Dose-response studies (e.g., 150–300 mg/kg twice daily) can establish efficacy thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across studies?
- Methodological Answer :
- Perform systematic reviews and meta-analyses to reconcile variability in bioavailability and half-life data. Use the PICO framework (Population, Intervention, Comparison, Outcome) to standardize inclusion criteria .
- Validate analytical methods (e.g., LC-MS/MS) across labs to ensure consistency in plasma concentration measurements .
- Assess confounding factors (e.g., diet, co-administered drugs) in preclinical models using factorial experimental designs .
Q. What strategies optimize experimental design for studying this compound in diabetic nephropathy?
- Methodological Answer :
- Clinical trials: Adopt a double-blind, randomized, placebo-controlled design with stratified randomization based on baseline renal function. Use endpoints like eGFR (estimated glomerular filtration rate) and urinary TGF-β1 levels .
- Preclinical models: Combine streptozotocin-induced diabetic rats with unilateral nephrectomy to accelerate nephropathy progression. Include a washout period to distinguish drug effects from metabolic fluctuations .
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational relevance .
Q. How can researchers investigate this compound’s degradation products under varying storage conditions?
- Methodological Answer :
- Perform forced degradation studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Use GC-FID (gas chromatography with flame ionization detection) or UPLC-PDA (ultra-performance liquid chromatography with photodiode array) to identify degradation pathways .
- Quantify stability-indicating parameters (e.g., pH, excipient compatibility) using ICH Q1A guidelines. Compare results with USP monographs for analogous compounds (e.g., pyridoxine hydrochloride) .
Methodological Frameworks and Pitfalls
Q. What frameworks guide hypothesis formulation for this compound’s role in oxidative stress mitigation?
- Methodological Answer :
- Use the PICOT framework:
- Population: Diabetic patients with early-stage nephropathy.
- Intervention: Oral this compound (300 mg/day).
- Comparison: Placebo or standard care (ACE inhibitors).
- Outcome: Reduction in urinary 8-OHdG (oxidative DNA damage marker).
- Time: 24-week trial duration .
- Avoid pitfalls: Overlooking inter-individual variability in antioxidant enzyme activity or failing to control for dietary vitamin B6 intake .
Q. How should researchers validate novel analytical methods for this compound quantification in complex matrices?
- Methodological Answer :
- Follow ICH Q2(R1) guidelines for method validation: Assess linearity (R² > 0.995), accuracy (recovery 95–105%), precision (RSD < 2%), and LOD/LOQ (limit of detection/quantification) .
- Cross-validate with orthogonal techniques (e.g., NMR for structural confirmation) and spike-and-recovery experiments in biological fluids (e.g., plasma, urine) .
Data Interpretation and Reporting
Q. How can contradictory findings about this compound’s efficacy in lipid peroxidation studies be critically analyzed?
- Methodological Answer :
- Conduct sensitivity analyses to identify outlier datasets. Use Bland-Altman plots to compare assay platforms (e.g., TBARS vs. lipid hydroperoxide assays) .
- Apply Hill’s criteria for causation: Evaluate dose-response gradients, temporal consistency, and biological plausibility .
- Report negative results transparently, including potential confounding variables (e.g., sample oxidation during storage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
